2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide
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Overview
Description
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLPROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and multiple pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLPROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrazole rings. One common method involves the reaction of hydrazones with α-bromo ketones under visible light catalysis to form 1,3,5-trisubstituted pyrazoles . The trifluoromethyl group can be introduced via radical trifluoromethylation of carbon-centered radical intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole rings and the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridines: These compounds share the trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Other Pyrazole Derivatives: Compounds like 1,3,5-trisubstituted pyrazoles have similar structural features and are used in various chemical reactions.
Uniqueness
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYLPROPANAMIDE is unique due to its combination of a trifluoromethyl group and multiple pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19ClF3N5O |
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Molecular Weight |
377.79 g/mol |
IUPAC Name |
2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylpropanamide |
InChI |
InChI=1S/C15H19ClF3N5O/c1-8-11(6-20-23(8)5)7-22(4)14(25)10(3)24-9(2)12(16)13(21-24)15(17,18)19/h6,10H,7H2,1-5H3 |
InChI Key |
FVKUIYCCLGWQPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C(C)N2C(=C(C(=N2)C(F)(F)F)Cl)C |
Origin of Product |
United States |
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